Ciliatamide B

Description

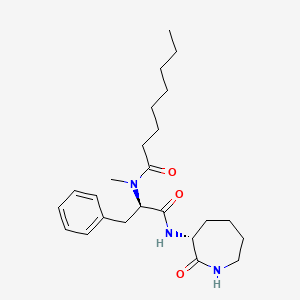

Structure

3D Structure

Properties

Molecular Formula |

C24H37N3O3 |

|---|---|

Molecular Weight |

415.6 g/mol |

IUPAC Name |

N-methyl-N-[(2R)-1-oxo-1-[[(3R)-2-oxoazepan-3-yl]amino]-3-phenylpropan-2-yl]octanamide |

InChI |

InChI=1S/C24H37N3O3/c1-3-4-5-6-10-16-22(28)27(2)21(18-19-13-8-7-9-14-19)24(30)26-20-15-11-12-17-25-23(20)29/h7-9,13-14,20-21H,3-6,10-12,15-18H2,1-2H3,(H,25,29)(H,26,30)/t20-,21-/m1/s1 |

InChI Key |

FNPKNWJUFWGJJV-NHCUHLMSSA-N |

Isomeric SMILES |

CCCCCCCC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N[C@@H]2CCCCNC2=O |

Canonical SMILES |

CCCCCCCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC2CCCCNC2=O |

Synonyms |

ciliatamide B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Ciliatamide B

The journey of Ciliatamide B from its natural habitat to a purified state for research purposes involves the identification of its biological source and the application of precise extraction and separation techniques.

Identification of Source Organisms for Ciliatamide B Biosynthesis

The primary source of Ciliatamide B is the marine sponge, a creature known for its complex and diverse secondary metabolites.

The deep-sea sponge Aaptos ciliata is the definitive primary origin of a family of lipopeptides known as Ciliatamides. nih.gov Scientific investigations have led to the successful isolation of three members of this family, designated as Ciliatamides A, B, and C, directly from this sponge species. nih.gov The discovery of these compounds in Aaptos ciliata has established it as a key organism for sourcing these particular natural products.

Related Sponge Genera (e.g., Stelletta sp.) and Congener Isolation

The chemical diversity of marine sponges extends to related genera, which have been found to produce congeners, or structurally similar compounds, to the Ciliatamides.

A notable example is the isolation of Ciliatamide D from a marine sponge of the Stelletta species. acs.orgnih.gov This compound is considered a congener of the Ciliatamides found in Aaptos ciliata, indicating a close biosynthetic relationship between the secondary metabolites of these different sponge genera. The study of these related compounds from various species provides valuable insights into the structural variations and potential bioactivity of this class of lipopeptides.

Extraction and Chromatographic Techniques for Lipopeptide Isolation

The process of isolating Ciliatamide B and its related compounds from their sponge hosts requires a multi-step approach involving initial extraction followed by sophisticated chromatographic separation.

For the isolation of Ciliatamide D from Stelletta sp., a systematic extraction and partitioning process was employed. The sponge material was first homogenized and extracted with ethanol. The resulting extract was then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. This initial fractionation is crucial for reducing the complexity of the mixture before chromatographic purification. acs.org

A common and effective technique for the purification of lipopeptides like the Ciliatamides is reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org This method separates molecules based on their hydrophobicity, which is particularly well-suited for lipopeptides that possess both a lipid-like (hydrophobic) and a peptide-like (hydrophilic) component.

Strategies for Obtaining Purified Ciliatamide B for Research Applications

To obtain Ciliatamide B in a highly purified form suitable for detailed structural elucidation and biological activity studies, a combination of the aforementioned extraction and chromatographic strategies is essential. The general workflow involves the initial extraction of the sponge biomass, followed by a series of chromatographic steps to isolate the target compound from a complex mixture of other metabolites.

The following table outlines a typical chromatographic purification scheme for a Ciliatamide congener, illustrating the multi-step nature of the process:

| Step | Chromatographic Method | Stationary Phase | Mobile Phase | Elution Profile |

| 1 | ODS Flash Column Chromatography | ODS (Octadecylsilane) | Stepwise gradient of Methanol in Water (0-100%) | Fractionation based on polarity |

| 2 | Reversed-Phase HPLC (RP-HPLC) | Inertsil ODS-3 (20 x 250 mm) | Linear gradient of Methanol in Water (50-100%) with 0.1% Acetic Acid over 60 minutes | High-resolution separation to yield pure compound |

This table is based on the methodology reported for the isolation of Ciliatamide D from Stelletta sp. acs.org

This strategic combination of extraction and multiple chromatographic separations is fundamental to obtaining Ciliatamide B and its congeners with the high degree of purity required for scientific research.

Elucidation of Ciliatamide B Stereochemical and Structural Features

Spectroscopic Analysis for Ciliatamide B Structural Determination

Spectroscopic methods have been fundamental in piecing together the molecular puzzle of Ciliatamide B. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry have provided the foundational data required to delineate its atomic framework.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Ciliatamide B Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Ciliatamide B. nih.govacs.orgmdpi.com Analysis of both ¹H and ¹³C NMR spectra, supported by two-dimensional techniques like HSQC, has been instrumental in identifying the key structural components of the molecule. acs.orgacs.org For instance, ¹H NMR data revealed the presence of two amide NH groups and a phenyl group. acs.org The initial interpretation of NMR data, in conjunction with other spectroscopic methods, was crucial in assembling the planar structure of Ciliatamide B. nih.govacs.org

Subsequent total synthesis of various stereoisomers of Ciliatamide B allowed for a direct comparison of their NMR spectra with that of the natural product. nih.govacs.org This comparative analysis was pivotal in the revision of the initially proposed stereochemistry. The NMR spectra of the synthesized (R,R)-enantiomer of Ciliatamide B were found to be in complete agreement with the published spectral data for the natural compound, confirming the revised stereochemical assignment. nih.gov

Below is a table summarizing the ¹H NMR data for Ciliatamide B in CD₃OD, which has been crucial for its structural determination.

| Position | ¹H Chemical Shift (δ) |

| Amide NH | 7.74 |

| Amide NH | 7.66 |

| Phenyl H | 7.22 (2H) |

| Phenyl H | 7.21 (2H) |

| Phenyl H | 7.17 |

| Data sourced from Nakao et al., 2008. acs.org |

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry has played a critical role in determining the molecular formula and analyzing the fragmentation patterns of Ciliatamide B. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) established the molecular formula of Ciliatamide B as C₂₄H₃₇N₃O₃. acs.org This information was fundamental in the initial characterization of the compound, indicating a smaller structure compared to its congener, Ciliatamide A, by a C₂H₂ unit. acs.org

The data obtained from mass spectrometry, when combined with NMR data, provided a comprehensive picture of the molecule's composition and connectivity. acs.org This combined approach is a standard and powerful strategy in the structural elucidation of novel natural products. nih.govspectralworks.com The accuracy of high-resolution mass spectrometry allows for the unambiguous determination of elemental compositions, which is a crucial first step before more detailed structural analysis, such as NMR, can be effectively interpreted. spectralworks.com

Advanced Stereochemical Assignments for Ciliatamide B

The determination of the absolute configuration of stereocenters in Ciliatamide B has been a subject of scientific investigation, leading to a significant revision of its initially proposed structure. This process highlights the importance of rigorous and multifaceted analytical approaches in natural product chemistry.

Historical Stereochemical Propositions and Subsequent Revisions

Initially, the stereochemistry of Ciliatamide B was proposed to be (S,S). nih.govnih.gov This assignment was based on early analytical data. However, the first total synthesis of Ciliatamides A, B, and C led to a pivotal revision of this assignment. nih.govacs.orgnih.gov Through the synthesis of all possible stereoisomers and comparison of their spectral and optical rotation data with the natural products, it was demonstrated that the actual stereochemistry of Ciliatamide B is (R,R). nih.govnih.gov

The optical rotation of the synthesized (R,R)-enantiomer of Ciliatamide B was found to be [α]D²⁰ = +49 (c = 0.1, MeOH), which was in agreement with the data reported for the natural compound. nih.gov This finding was a direct contradiction to the initially proposed (S,S) configuration. This stereochemical reassignment was a significant correction in the understanding of this class of lipopeptides. nih.govebi.ac.uk Further investigations, including the isolation and analysis of Ciliatamide D, a related compound, prompted a reinvestigation of the configuration of Ciliatamide A, which in turn supported the revised stereochemistry for the entire class of compounds. acs.org

Utilization of Chiral-Phase High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

Chiral-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers, and it has been instrumental in the stereochemical analysis of complex molecules like Ciliatamide B. mdpi.comresearchgate.netkoreascience.krdujps.com In the context of Ciliatamide B and related compounds, chiral HPLC allows for the physical separation of different stereoisomers, which can then be individually analyzed. mdpi.com

The synthesis of all possible stereoisomers of Ciliatamide B and their subsequent analysis by methods including HPLC was a key part of the process that led to the revision of its stereochemistry. nih.govacs.orgnih.gov While the specific details of the chiral HPLC conditions used for Ciliatamide B itself are not extensively documented in the provided search results, the general methodology is well-established. Chiral stationary phases (CSPs) are employed to create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers of the analyte and thus enabling their separation. sigmaaldrich.com This technique is often used in conjunction with other analytical methods to confirm the stereochemical assignments of natural products and synthetic molecules. mdpi.comnih.gov

Marfey's Analysis for Determination of Amino Acid Absolute Configurations

Marfey's analysis is a widely used chemical method to determine the absolute configuration of amino acids. mdpi.comacs.org The method involves the derivatization of the amino acid hydrolysate of a peptide with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). mdpi.comacs.org The resulting diastereomeric derivatives can then be separated and analyzed by HPLC. mdpi.com

In the initial studies of Ciliatamides, Marfey's analysis was used to establish the L-configuration of the constituent amino acids. nih.gov However, the total synthesis and comparison of optical rotation data later suggested a revision to the D-configuration for the N-MePhe residue in the (R,R)-enantiomer. nih.gov A subsequent reinvestigation involving the isolation of Ciliatamide D and a careful re-application of Marfey's analysis on Ciliatamide A confirmed that the two constituent amino acids were indeed in the L-form. acs.org This result created a notable discrepancy with the optical rotation data from the synthetic studies, suggesting potential complexities in the analysis or the possibility of racemization under the acidic conditions of the Marfey's analysis. nih.govacs.org This highlights the importance of employing multiple, independent methods for unambiguous stereochemical assignment.

Optical Rotation Measurements for Chiral Confirmation

Optical rotation is a fundamental physical property used to characterize chiral molecules by measuring their ability to rotate the plane of polarized light. anton-paar.comsaskoer.ca This technique is a cornerstone in natural product chemistry for the assignment of a molecule's absolute configuration. The specific rotation, a standardized value, is a unique characteristic of a chiral compound. ox.ac.ukyoutube.com

The initial structural elucidation of Ciliatamide B, a lipopeptide isolated from the deep-sea sponge Aaptos ciliata, identified it as having two stereogenic centers. nih.govwaseda.jp The researchers reported a positive optical rotation value for the natural product, which was initially assigned the (S,S)-configuration. nih.gov However, a pivotal moment in the structural confirmation of Ciliatamide B came during its first total synthesis. Synthetic efforts produced all four possible stereoisomers of Ciliatamide B: (S,S), (S,R), (R,S), and (R,R). nih.govdokumen.pub

A critical discrepancy was observed when the optical rotation of the synthetic (S,S)-Ciliatamide B was measured. It showed a value that was similar in magnitude but opposite in sign to that of the naturally isolated compound. nih.gov This finding prompted a thorough comparison of the spectral data and optical rotations of all four synthetic stereoisomers against the natural product. nih.govdokumen.pub

The comparison revealed that the NMR spectra and, crucially, the optical rotation of the synthetic (R,R)-enantiomer were in complete agreement with the data reported for natural Ciliatamide B. nih.gov This led to a definitive stereochemical revision of the natural product from the initially proposed (S,S)-configuration to the (R,R)-configuration. This correction underscores the indispensable role of combining spectroscopic analysis with total synthesis and optical rotation measurements for the unambiguous determination of a natural product's absolute stereochemistry. nih.govresearchgate.net

Table 1: Comparison of Specific Rotation Values for Ciliatamide B

| Compound | Reported Specific Rotation [α]D | Conditions (Concentration, Solvent) | Reference |

| Natural Ciliatamide B | +55 | c = 0.1, MeOH | nih.gov |

| Synthetic (S,S)-Ciliatamide B | -44 | c = 0.1, MeOH | nih.gov |

| Synthetic (R,R)-Ciliatamide B | +49 | c = 0.1, MeOH | nih.gov |

Total Synthesis and Synthetic Pathway Development for Ciliatamide B

Seminal Total Synthesis Approaches to Ciliatamides A-C, Encompassing Ciliatamide B

The first total synthesis of Ciliatamides A, B, and C was a pivotal achievement that led to a significant revision of their initially reported stereochemistry. nih.govacs.orgnih.gov Originally assigned as the (S,S)-enantiomers, the synthetic work conclusively established them as the (R,R)-enantiomers. nih.govnih.gov This was determined by comparing the nuclear magnetic resonance (NMR) spectra and optical rotation data of all possible stereoisomers with those of the natural products. nih.gov

A key retrosynthetic disconnection for Ciliatamide B involved breaking the two amide bonds. nih.gov This strategy identified three primary building blocks: a fatty acid component (octanoyl chloride for Ciliatamide B), N-methyl-L-phenylalanine (N-Me-Phe), and a cyclic amino acid derivative, (S)-3-aminoazepan-2-one. nih.gov A notable feature of these early synthetic routes was the use of both traditional solution-phase synthesis and more advanced techniques like solution-phase parallel synthesis to improve efficiency and yield. nih.gov

The synthesis commenced with the coupling of Boc-protected N-methyl-phenylalanine with the appropriate cyclic lactam. nih.govscienceopen.com Subsequent deprotection and coupling with the corresponding fatty acid or acyl chloride completed the synthesis. nih.govscienceopen.com For Ciliatamide B, this involved the use of octanoyl chloride. nih.gov The initial attempts at synthesis resulted in products with comparable NMR spectra to the natural compounds but opposite optical rotations, which prompted the investigation into the other stereoisomers and ultimately led to the structural revision. nih.gov

Strategic Incorporation of Stereogenic Centers via Amino Acid Starting Materials

The stereochemistry of Ciliatamide B is defined by two stereogenic centers. cmnpd.org The control of these centers during synthesis is paramount to achieving the biologically active isomer. Synthetic strategies have strategically utilized commercially available chiral amino acids as starting materials to introduce these stereocenters with high fidelity. nih.govresearchgate.netrsc.org

Advanced Chemical Coupling Methodologies

The formation of amide bonds and the construction of the macrocyclic structure are central to the synthesis of Ciliatamide B. Modern coupling reagents and reaction strategies have been instrumental in achieving these transformations efficiently and with high fidelity.

The creation of the two amide linkages in Ciliatamide B requires robust and reliable coupling methods that minimize racemization, a common side reaction in peptide synthesis. rsc.orgpeptide.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base like N-methylmorpholine (NMM) are frequently employed for this purpose. nih.govscienceopen.comnih.gov

In the synthesis of Ciliatamides, HATU was used for the coupling of Boc-L-N-MePhe to the cyclic lactam, and also for the final acylation step in the synthesis of the stereoisomers of Ciliatamide C. nih.gov For the synthesis of Ciliatamide B itself, an amide coupling between the cyclic precursor and octanoyl chloride was achieved using NMM and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under microwave irradiation. scienceopen.com In other approaches, a combination of EDC, 1-hydroxybenzotriazole (B26582) (HOBt), and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) was used for the coupling of the fatty acid component. scienceopen.com The choice of coupling reagent and conditions is critical for ensuring high yields and maintaining the stereochemical integrity of the chiral centers. luxembourg-bio.com

While the seminal synthesis of Ciliatamide B did not explicitly detail the use of Ring-Closing Metathesis (RCM), this powerful reaction has become a cornerstone in the synthesis of macrocyclic natural products. evitachem.comglobalauthorid.comnih.gov RCM, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, is highly effective for forming large rings and is compatible with a wide array of functional groups, including amides and esters. researchgate.netresearchgate.net

The application of RCM to analogues of Ciliatamide B or other macrocyclic peptides involves the strategic placement of two terminal alkene functionalities within a linear precursor. nih.gov The subsequent intramolecular metathesis reaction forms a new carbon-carbon double bond, closing the ring. drughunter.com This methodology offers a convergent and efficient route to complex macrocycles and has been widely applied in the synthesis of various natural products and their libraries. nih.govdrughunter.com A notable example is the RCM-based total synthesis of Ciliatamides A and B, which further confirmed their structures. globalauthorid.com

Parallel Synthesis and Library Generation Strategies for Ciliatamide B Analogues

A significant advantage of developing a robust synthetic route to a natural product is the ability to adapt it for parallel synthesis, enabling the rapid generation of a library of analogues. uniroma1.itnih.govresearchgate.net This was a key aspect of the work on Ciliatamides, where the expedited route facilitated the preparation of over 50 unnatural analogues. nih.govacs.orgnih.gov

Solution-phase parallel synthesis was employed to create a diverse set of Ciliatamide analogues. nih.gov This involved systematically varying the three main components: the cyclic lactam, the N-methyl amino acid, and the fatty acid chain. nih.gov By using a variety of commercially available building blocks for each component, a library of compounds with diverse structures was assembled. nih.govscielo.br This approach is invaluable for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for the biological activity of the natural product. rsc.org The use of polymer-supported reagents and scavengers in these parallel syntheses streamlined the purification process, avoiding the need for traditional chromatography and further enhancing the efficiency of library generation. nih.govscienceopen.com

Biosynthetic Investigations and Enzymatic Basis of Ciliatamide B Production

Hypothesized Biosynthetic Origins of Marine Lipopeptides in Sponges

Marine sponges are well-documented hosts for a diverse array of symbiotic microorganisms, including bacteria, archaea, fungi, and microalgae. frontiersin.org These symbionts can constitute a significant portion of the sponge's biomass and are widely recognized as the true producers of many bioactive secondary metabolites attributed to sponges. frontiersin.orgmdpi.com The symbiotic relationship is mutually beneficial, with the sponge providing a stable environment and nutrients, while the microbes contribute to chemical defense, nutrient cycling, and the processing of metabolic waste. frontiersin.orgfrontiersin.org

It is broadly hypothesized that lipopeptides like Ciliatamide B are synthesized by these microbial symbionts rather than the sponge host itself. frontiersin.org Several bacterial phyla, including Proteobacteria, Actinobacteria, and Firmicutes, are known producers of lipopeptides and are commonly found associated with marine sponges. frontiersin.org For instance, Bacillus species isolated from sponges have been shown to produce a variety of lipopeptides with antimicrobial properties, such as iturins and fengycins. frontiersin.org The structural similarities between Ciliatamide B and other microbially-derived lipopeptides strongly suggest a bacterial or fungal origin within the sponge holobiont.

Postulated Enzymatic Systems Involved in Ciliatamide B Biogenesis

The biosynthesis of Ciliatamide B is presumed to involve a sophisticated interplay between non-ribosomal peptide synthesis and fatty acid metabolism, a common theme in the production of lipopeptide natural products.

Non-ribosomal Peptide Synthetase (NRPS) Logic in Ciliatamide B Assembly

The peptide core of Ciliatamide B is likely assembled by a large, modular enzyme complex known as a Non-ribosomal Peptide Synthetase (NRPS). d-nb.info Unlike ribosomal protein synthesis, NRPSs are capable of incorporating non-proteinogenic amino acids, D-amino acids, and modifying the peptide backbone, leading to a vast diversity of chemical structures. mdpi.com

The general mechanism of an NRPS involves a series of repeating modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. d-nb.infonih.gov A typical NRPS module is composed of three core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate. beilstein-journals.orgnih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm. beilstein-journals.orgnih.gov

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. nih.govnih.gov

The assembly line-like logic of NRPSs allows for the programmed synthesis of a specific peptide sequence. The number and order of modules dictate the length and amino acid composition of the final product. nih.gov In the case of Ciliatamide B, the NRPS machinery would be responsible for linking the N-methyl-L-phenylalanine and the 3-aminoazepan-2-one (B99726) moieties. The presence of the N-methyl group on the phenylalanine residue suggests the action of a modifying domain, likely an N-methyltransferase domain, integrated within the NRPS module.

Integration of Fatty Acid Metabolism Pathways

The lipid portion of Ciliatamide B, an octanoyl group, is derived from fatty acid metabolism. nih.gov The sponge holobiont possesses pathways for both the biosynthesis and degradation of fatty acids. asm.orgfrontiersin.org Symbiotic bacteria, in particular, are known to contribute significantly to the fatty acid pool of the sponge. nih.gov The biosynthesis of the octanoyl side chain is likely initiated by a fatty acid synthase (FAS) system, which builds the carbon chain from smaller precursor units. This fatty acid is then activated, often as a coenzyme A (CoA) thioester, and subsequently transferred to the NRPS assembly line. An acyl-CoA ligase is a likely candidate for this activation step. The fatty acid is then typically loaded onto the first module of the NRPS, often catalyzed by a dedicated loading C-domain, which then attaches it to the first amino acid of the peptide chain.

Molecular Genetic Approaches to Unraveling Ciliatamide B Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for secondary metabolite production, such as NRPS and Polyketide Synthase (PKS) systems, are typically organized into biosynthetic gene clusters (BGCs). nih.gov Identifying the specific BGC responsible for Ciliatamide B production is a key step in understanding and potentially manipulating its biosynthesis.

Modern genome mining techniques are powerful tools for discovering novel BGCs from metagenomic data obtained from the sponge and its associated microbes. jmicrobiol.or.kr Bioinformatics tools like antiSMASH can scan genomic sequences to identify characteristic domains of NRPS and other biosynthetic enzymes, thereby predicting the presence and boundaries of BGCs. jmicrobiol.or.kr By analyzing the metagenome of Aaptos ciliata and its microbial symbionts, researchers can identify candidate BGCs that contain the necessary genes for Ciliatamide B synthesis, including an NRPS with modules corresponding to the peptide core and genes related to fatty acid metabolism. nih.gov

Once a candidate BGC is identified, techniques such as gene knockout or heterologous expression can be used to confirm its function. jmicrobiol.or.kr Comparing the metabolite profiles of wild-type and genetically modified organisms can directly link a BGC to the production of Ciliatamide B.

Heterologous Expression Systems for Pathway Reconstitution and Intermediate Identification

A significant challenge in studying marine natural product biosynthesis is that the native producers are often difficult or impossible to cultivate in the laboratory. mdpi.com Heterologous expression, the transfer and expression of genes from one organism into a more easily manageable host, provides a powerful solution to this problem. wikipedia.org

For Ciliatamide B, its BGC, once identified, could be cloned and introduced into a well-characterized host organism such as Escherichia coli or Bacillus subtilis. wikipedia.orgnih.gov Successful expression would lead to the production of Ciliatamide B in the heterologous host, definitively confirming the function of the BGC. mdpi.com

Furthermore, heterologous expression allows for the detailed study of the biosynthetic pathway through pathway reconstitution. mdpi.com By expressing individual genes or subsets of genes from the BGC, researchers can produce and isolate biosynthetic intermediates. This approach is invaluable for elucidating the precise sequence of enzymatic reactions and understanding the function of each enzyme in the pathway. For instance, expressing only the initial modules of the NRPS could lead to the accumulation of dipeptide or tripeptide intermediates, providing direct evidence for the step-by-step assembly of the Ciliatamide B molecule.

Structure Activity Relationship Sar Studies of Ciliatamide B and Its Analogues

General Methodologies for Structure-Activity Relationship Elucidation

The elucidation of the SAR for cyclic lipopeptides like Ciliatamide B typically employs a combination of synthetic chemistry and biological testing. A primary strategy involves the total synthesis of the natural product, which not only confirms its structure but also provides a platform for generating a library of analogues. nih.gov Solution-phase parallel synthesis is a particularly efficient method for creating a diverse set of derivatives by systematically varying different components of the molecule, such as the fatty acid chain, the amino acid residues, and their stereochemistry. nih.gov

Once synthesized, these analogues undergo biological profiling, where their activity against specific targets, such as Leishmania parasites, is quantified. nih.govscienceopen.com This process allows researchers to correlate specific structural features with observed biological activity. Advanced analytical techniques, including 2D-NMR and mass spectrometry, are indispensable for characterizing the structures of these new compounds. nih.gov Furthermore, computational methods like molecular modeling can offer insights into how these structural changes might affect the interaction of the compound with its biological target. researchgate.net

Systematic Chemical Modification and Biological Profiling of Ciliatamide B Derivatives

The total synthesis of Ciliatamides A, B, and C has been a significant enabler for SAR studies. One notable study led to the creation of a library of over 50 unnatural analogues. nih.gov This was achieved through a solution-phase parallel synthesis approach, which allowed for the rapid generation of a wide range of derivatives. nih.gov The library was constructed using different scaffolds and a variety of acid chlorides, enabling a thorough investigation of the impact of different structural modifications. nih.gov

The biological evaluation of these synthetic analogues is a crucial step in developing SAR. nih.gov Although initial reports on the synthesis of these libraries did not include comprehensive biological data, the groundwork was laid for future studies to assess their antileishmanial activity and other potential therapeutic effects. nih.govscienceopen.com

Influence of the c-Lysine (or Ornithine) Moiety Configuration on Ciliatamide B Activity

The core structure of Ciliatamide B includes a cyclic lysine (B10760008) (c-Lysine) moiety, specifically a 3-aminoazepan-2-one (B99726) ring. The stereochemistry of this ring system has been shown to be a critical determinant of biological activity. The initial isolation of Ciliatamides A and B reported an (S,S) configuration. nih.gov However, subsequent total synthesis and comparison of all possible stereoisomers led to a revision of the natural product's stereochemistry to (R,R). nih.gov

This stereochemical reassignment suggests that the specific three-dimensional arrangement of the c-Lysine moiety is crucial for the compound's biological function. While detailed biological activity data for all stereoisomers is still emerging, the necessity of synthesizing and evaluating each stereoisomer underscores the importance of this structural feature in the SAR of Ciliatamide B. nih.gov

Role of the N-Methylphenylalanine (MePhe) Residue and its Absolute Stereochemistry in Biological Activity

The synthesis of all possible stereoisomers of Ciliatamide B, including those with different configurations of the MePhe residue, has been crucial in establishing this. nih.gov The evaluation of these isomers is expected to provide a clearer picture of how the spatial orientation of the N-methylphenylalanine side chain influences the binding of Ciliatamide B to its molecular target and, consequently, its antileishmanial activity.

Impact of the Fatty Acid Chain Length and Saturation on the Efficacy of Ciliatamide B

The fatty acid tail of Ciliatamide B, an octanoyl group, is a lipophilic component that is essential for its biological activity. nih.govebi.ac.uk SAR studies on other lipopeptides have consistently shown that the length and saturation of the fatty acid chain can significantly modulate efficacy. nih.gov For instance, in related compounds, both lipophilicity and chain length have been found to be key factors in their antimicrobial and cytotoxic activities. nih.govmdpi.com

In the case of the Ciliatamides, a library of analogues was created using 14 different acid chlorides, which would have introduced variability in the length and saturation of the fatty acid tail. nih.gov While specific data on the antileishmanial activity of these particular Ciliatamide B analogues is not yet fully detailed in published literature, it is a critical area of investigation for optimizing the therapeutic potential of this class of compounds. The comparison between Ciliatamide A (with a decenoic acid tail) and Ciliatamide B (with an octanoyl tail) already points to the influence of this part of the molecule. nih.gov

Comparative SAR Analyses with Structurally Related Marine Natural Products

The SAR of Ciliatamide B can be further understood by comparing it with other structurally related marine natural products, particularly other cyclic lipopeptides. For example, compounds like the Iturins and Surfactins, produced by Bacillus species, also feature a cyclic peptide core linked to a fatty acid chain. nih.gov Studies on these molecules have revealed that both the peptide sequence and the lipid structure are crucial for their diverse biological activities, which include antifungal and antibacterial properties. nih.gov

Similarly, research on other marine-derived lipopeptides has highlighted the importance of specific amino acid residues and the nature of the fatty acid tail in determining their biological effects. mdpi.com For instance, in some lipopeptides, the presence of specific aromatic functionalities in the acyl chain can modulate activity. nih.gov These comparative analyses provide a broader context for the SAR of Ciliatamide B and can guide the design of new, more potent analogues by drawing on the knowledge gained from a wider range of natural products.

Mechanistic Investigations into the Biological Activities of Ciliatamide B

Antileishmanial Activity of Ciliatamide B: In Vitro Studies

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, poses a significant global health challenge. acs.orgnih.gov The quest for new and effective treatments has led to the investigation of natural products like Ciliatamide B.

In vitro studies have demonstrated the antileishmanial potential of Ciliatamide B. nih.govacs.orgfigshare.com Specifically, in a fluorometric microplate assay utilizing Leishmania major promastigotes, Ciliatamide B exhibited a 45.5% growth inhibition at a concentration of 10 µg/mL. acs.org This finding highlights its activity against this particular species, which is a causative agent of cutaneous leishmaniasis. mdpi.com While the primary focus of available research has been on Leishmania, the broader activity of Ciliatamide B against other protozoan pathogens remains an area for further exploration.

It is important to note that other natural compounds have also been evaluated for their efficacy against various Leishmania species, including L. donovani, L. infantum, L. amazonensis, L. braziliensis, and L. tropica, employing a range of in vitro assays. nih.govplos.orgdovepress.comturkiyeparazitolderg.org

The life cycle of Leishmania parasites involves two main stages: the flagellated promastigote form found in the sandfly vector and the non-motile amastigote form that resides within vertebrate host macrophages. mdpi.com Effective antileishmanial agents should ideally target both stages.

Research has indicated that there can be differences in the susceptibility of promastigotes and amastigotes to various compounds. dur.ac.uk While specific data on the differential activity of Ciliatamide B against both stages is not extensively detailed in the provided search results, studies on related antimicrobial peptides have shown that promastigotes can be significantly more responsive than amastigotes. dur.ac.uk This underscores the importance of evaluating potential drug candidates against both life cycle stages of the parasite to ascertain their therapeutic potential accurately. plos.orgdur.ac.uk

Exploration of Cellular Targets and Molecular Pathways Modulated by Ciliatamide B

Understanding how Ciliatamide B exerts its biological effects requires identifying its cellular targets and the molecular pathways it influences.

The precise enzyme inhibition mechanisms of Ciliatamide B are not yet fully elucidated. However, the general mechanisms by which inhibitors can affect enzyme activity are well-established and include competitive, non-competitive, and uncompetitive inhibition. numberanalytics.comstudymind.co.ukmicrobenotes.com Competitive inhibitors bind to the active site, non-competitive inhibitors bind to an allosteric site, and uncompetitive inhibitors bind to the enzyme-substrate complex. numberanalytics.comstudymind.co.uk Determining which of these, if any, applies to Ciliatamide B would require specific kinetic studies.

The impact of Ciliatamide B on cell signaling cascades is an area of active investigation. In the context of cancer, antimicrobial peptides can influence various signaling pathways. dovepress.com For B cells, the B cell receptor (BCR) signaling pathway is crucial for their activation, proliferation, and differentiation. numberanalytics.comfrontiersin.orgfrontiersin.org This pathway involves a cascade of protein and lipid kinases, including Syk, Btk, and PLC-γ2, leading to the activation of transcription factors like NF-κB. numberanalytics.comnih.govjihs.go.jp In some cancers, such as certain types of diffuse large B-cell lymphoma, there is a reliance on BCR signaling for survival. nih.gov

Furthermore, primary cilia are involved in regulating crucial signaling pathways like the Hedgehog (Hh) pathway, which, when abnormally activated, is implicated in several cancers. nih.govnih.gov The transport of proteins into and out of the cilium is a key aspect of this regulation. nih.gov Given that Ciliatamide B is a peptide-based molecule, its potential to interfere with these or other signaling pathways warrants further investigation.

Characterization of General Cytotoxic Effects on Specific Cancer Cell Lines (e.g., HeLa) and Selectivity Considerations

Beyond its antileishmanial activity, Ciliatamide B has also been assessed for its effects on cancer cells.

Initial studies revealed that Ciliatamide B exhibits marginal cytotoxicity against HeLa cells, a human cervical cancer cell line. nih.govacs.orgfigshare.com Specifically, it was found to inhibit the growth of HeLa cells with an IC50 value of 4.5 µg/mL. acs.orgfrontiersin.org

A critical aspect of cancer chemotherapy is selectivity – the ability of a drug to kill cancer cells while sparing normal cells. nih.govcancercenter.comoncotarget.com Cancer cells often have altered cell membranes, which can make them more susceptible to certain antimicrobial peptides. dovepress.com The selectivity of an antileishmanial compound is often expressed as a selectivity index (SI), which is the ratio of its cytotoxicity against mammalian cells to its activity against the parasite. plos.orgthieme-connect.com A higher SI indicates greater selectivity for the parasite. While the specific SI for Ciliatamide B is not provided in the search results, the principle of selectivity is a key consideration in the development of any potential therapeutic agent. nih.gov

Advanced Mechanistic Studies Using Differentiated Cell Culture Models

Comprehensive searches of scientific literature and databases have revealed no specific studies on the advanced mechanisms of action of Ciliatamide B using differentiated cell culture models. The current body of research on Ciliatamide B primarily focuses on its isolation, synthesis, and initial biological screenings, which have identified its antileishmanial and cytotoxic properties.

Initial studies by Nakao and coworkers in 2008 reported the isolation of Ciliatamides A, B, and C from the deep-sea sponge Aaptos ciliata. frontiersin.orgnih.govnih.gov In these initial findings, Ciliatamide B demonstrated activity against Leishmania major and exhibited cytotoxicity towards HeLa cancer cells. frontiersin.orgnih.gov

Subsequent research has focused on the total synthesis of Ciliatamides, which has been crucial for confirming their stereochemistry. nih.gov These synthetic efforts have also opened the door for creating analogues to explore structure-activity relationships (SAR). nih.gov There are indications of ongoing research to identify the specific molecular targets of Ciliatamides to better understand the mechanisms behind their antileishmanial effects. nih.gov Furthermore, different stereoisomers of Ciliatamide B have been synthesized for further biological evaluation against Leishmania mexicana. dur.ac.uk

However, there is no available information in the reviewed literature regarding investigations into the effects of Ciliatamide B on differentiated cells, such as neurons, muscle cells, or other specialized cell types, which would be essential for elucidating its potential roles in more complex biological systems or its neurotrophic or neurotoxic properties. Mechanistic studies involving differentiated cell culture models are critical for understanding how a compound might affect specialized cellular functions, signaling pathways, and cell-to-cell interactions in a tissue-like context.

At present, the scientific community has not published research that falls under the scope of advanced mechanistic studies of Ciliatamide B in differentiated cell culture models. Therefore, data tables and detailed research findings on this specific topic cannot be provided.

Synthesis and Biological Evaluation of Ciliatamide B Analogues and Novel Derivatives

Rational Design and Synthesis of Ciliatamide B Analogues

The total synthesis of Ciliatamide B and its analogues has been a key focus for researchers, enabling the confirmation of its structure and the production of material for biological testing. An initial total synthesis of Ciliatamides A, B, and C led to a significant revision of their stereochemistry from the originally proposed (S,S) to the (R,R) enantiomers. mdpi.comnih.gov This was achieved through a convergent synthetic strategy, which also proved to be efficient for creating a library of unnatural analogues. nih.gov

The retrosynthetic analysis of Ciliatamide B typically involves the disconnection of the two amide bonds. This approach yields three key precursors: a fatty acid component (octanoyl chloride for Ciliatamide B), an N-methylated amino acid (N-methyl-L-phenylalanine), and a cyclic amino acid derivative ((S)-3-aminoazepan-2-one). nih.gov A notable aspect of this synthetic route is that all the necessary precursors are commercially available, which facilitates the rapid generation of analogues. nih.gov

One of the challenges encountered during the synthesis of related Ciliatamide C stereoisomers was the significant racemization of the (R)-piperidin-2-one component. nih.gov To circumvent this, an alternative synthetic route was developed that successfully avoided this racemization, ensuring the production of pure stereoisomers. nih.gov Protecting group-dependent ring-closing metathesis has also been described as a strategy in the total synthesis of the revised structures of Ciliatamides A and B. researchgate.net This approach utilizes an amino acid as the starting material to introduce both stereogenic centers. researchgate.net

The design of Ciliatamide B analogues is often guided by the principles of structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—the fatty acid chain, the N-methylated amino acid, and the cyclic amino acid—researchers aim to identify the key structural features responsible for its biological activity. This rational design approach is crucial for developing more potent and selective compounds. nih.govvanderbilt.edu

Construction of Diverse Ciliatamide B Derivative Libraries for Biological Screening

The development of efficient synthetic routes has enabled the construction of diverse libraries of Ciliatamide B derivatives for extensive biological screening. nih.gov A significant achievement in this area was the creation of a library of over 50 unnatural Ciliatamide analogues. nih.govresearchgate.net This was made possible by an expedited synthetic route that combined traditional organic synthesis with solution-phase parallel synthesis. mdpi.com

The construction of these libraries typically involves a modular approach, where different building blocks can be readily interchanged. For instance, by varying the fatty acid component or the amino acid residues, a wide array of derivatives can be generated from a common synthetic intermediate. nih.gov This strategy, often referred to as synthetic methodology-based library construction, allows for the creation of a structurally diverse collection of compounds for screening. nih.gov

The primary goal of constructing these libraries is to perform high-throughput screening to identify compounds with improved biological activity or novel therapeutic properties. nih.gov The screening process itself requires robust and reproducible assays, such as those used to evaluate antileishmanial activity or cytotoxicity against cancer cell lines. nih.govnih.gov The data generated from these screenings are then used to establish structure-activity relationships, which in turn guide the design of the next generation of analogues. nih.gov

The availability of these diverse libraries is critical for a comprehensive biological evaluation. It allows for the exploration of a much wider chemical space than would be possible by studying the natural product alone. This approach significantly increases the chances of discovering new lead compounds for drug development. nih.govnih.gov

Assessment of Pharmacological Activities of Modified Fatty Acid Chains and Amino Acid Components

The pharmacological activity of Ciliatamide B analogues is profoundly influenced by modifications to their fatty acid chains and amino acid components. Structure-activity relationship (SAR) studies aim to elucidate how these changes affect biological function, providing a roadmap for designing more effective therapeutic agents. nih.govresearchgate.net

Modified Fatty Acid Chains:

The length and saturation of the fatty acid chain are critical determinants of biological activity. wikipedia.orgfrontiersin.org In many lipopeptides, the fatty acid moiety is crucial for anchoring the molecule to cell membranes, thereby facilitating its interaction with membrane-bound targets or its entry into the cell. mdpi.com Modifications to the fatty acid chain can therefore alter the compound's hydrophobicity, membrane permeability, and ultimately, its pharmacological profile. nih.gov

For example, studies on other fatty acid-modified peptides have shown that altering the chain length can impact cytotoxicity and cytoprotective effects. nih.gov Short-chain fatty acids (SCFAs), for instance, have been shown to possess a range of biological activities, including anti-inflammatory and metabolic regulatory effects. nih.govnih.govbevital.no While specific SAR data for the fatty acid chain of Ciliatamide B is not extensively detailed in the provided search results, the general principles of fatty acid modification in other bioactive peptides suggest that this is a critical area for optimization.

Modified Amino Acid Components:

The amino acid residues in Ciliatamide B, particularly the N-methyl-L-phenylalanine and the 3-aminoazepan-2-one (B99726), are also key to its biological activity. Modifications to these components can affect the molecule's conformation, its ability to bind to its target, and its stability. mdpi.comnih.gov

The substitution of amino acids is a common strategy to enhance the activity of antimicrobial peptides. mdpi.com For instance, increasing the net positive charge by introducing basic amino acids can enhance electrostatic interactions with negatively charged microbial membranes. mdpi.com Conversely, modifying the hydrophobicity through the introduction of different amino acids can also modulate activity. mdpi.com

Identification of Novel Biological Activities Beyond Antileishmanial Effects

While initially identified for its antileishmanial properties, research into Ciliatamide B and its analogues has revealed additional biological activities, most notably cytotoxicity against various cancer cell lines. researchgate.netfrontiersin.org

Ciliatamide B itself has been shown to exhibit marginal cytotoxicity towards HeLa cells. researchgate.netevitachem.com Furthermore, studies on synthetic Ciliatamide analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, certain analogues have shown strong inhibition of proliferation in human colon cancer cells (HCT-116 and HT-29) with IC50 values in the nanomolar range, which is comparable to or even better than the standard chemotherapeutic drug doxorubicin. frontiersin.org Another analogue displayed selective inhibition of gastric carcinoma cell lines (N87). frontiersin.org

The table below summarizes the reported cytotoxic activities of some Ciliatamide analogues:

| Cell Line | Compound | IC50 (µM) |

| HCT-116 (Colon Cancer) | Analogue 7 | 0.048 |

| HCT-116 (Colon Cancer) | Analogue 8 | 0.2 |

| HT-29 (Colon Cancer) | Analogue 7 | 0.048 |

| HT-29 (Colon Cancer) | Analogue 8 | 0.2 |

| N87 (Gastric Carcinoma) | Analogue 1 | 8.09 |

| HCT-116 (Colon Cancer) | R(–)-14 | 14.7 |

| MCF-7 (Breast Cancer) | S(+)-14 | 10.4 |

These findings suggest that the Ciliatamide scaffold could be a promising starting point for the development of new anticancer agents. frontiersin.orgmdpi.com The identification of these novel activities underscores the importance of broad biological screening of natural product derivatives. It is possible that further screening of the existing Ciliatamide B analogue libraries could uncover additional, as yet unknown, therapeutic applications.

Strategies for Overcoming Production Challenges for Comprehensive Biological Evaluation

The comprehensive biological evaluation of Ciliatamide B and its analogues is contingent on the ability to produce sufficient quantities of these compounds. iqvia.comfda.govfda.gov Several challenges can arise during the production process, from the initial synthesis to scaling up for preclinical and clinical studies.

One of the primary challenges is the complexity of the chemical synthesis. While the total synthesis of Ciliatamide B has been achieved, it involves multiple steps and requires careful control of stereochemistry to avoid issues like racemization. nih.gov The development of more efficient and scalable synthetic routes is therefore a key strategy for overcoming this challenge. The use of solution-phase parallel synthesis has already been shown to expedite the creation of analogue libraries and could potentially be adapted for larger-scale production. mdpi.com

Another challenge is ensuring the purity and consistency of the final product. The presence of impurities or isomeric mixtures can confound biological testing and lead to inaccurate results. iqvia.comfda.govfda.gov Robust purification methods, such as chiral chromatography, are essential for isolating the desired stereoisomer and ensuring the high purity required for biological evaluation. researchgate.net

Furthermore, as Ciliatamide B and its analogues move towards potential therapeutic applications, manufacturing processes will need to comply with regulatory standards such as Good Manufacturing Practice (GMP). iqvia.comfda.govfda.gov This involves establishing well-documented and controlled manufacturing processes to ensure product quality and safety.

To address these challenges, a multi-pronged approach is necessary:

Optimization of Synthetic Routes: Continuously refining the synthetic strategy to improve yields, reduce the number of steps, and minimize the use of hazardous reagents.

Development of Robust Purification Methods: Implementing efficient and scalable purification techniques to ensure high purity and stereochemical integrity.

Process Analytical Technology (PAT): Utilizing in-process controls and real-time monitoring to ensure consistency and quality throughout the manufacturing process.

Early Consideration of Scalability: Designing synthetic routes and manufacturing processes with scalability in mind from the outset to facilitate a smooth transition from laboratory-scale production to larger-scale manufacturing.

By proactively addressing these production challenges, researchers can ensure a steady supply of high-quality Ciliatamide B and its derivatives, enabling a thorough and comprehensive evaluation of their full therapeutic potential.

Theoretical and Computational Chemistry Approaches to Ciliatamide B Research

Computational Analysis of Ciliatamide B Conformation and Dynamics

Understanding the three-dimensional shape and flexibility of a molecule is fundamental to comprehending its biological activity. mun.canih.gov Molecular dynamics (MD) simulations are a primary tool for this purpose, allowing researchers to observe the physical movements and conformational changes of molecules over time. researchgate.net

For Ciliatamide B, an MD simulation would be initiated from a starting 3D structure. This simulation would track the interactions of all atoms within the molecule and with a simulated solvent environment (typically water) over a timescale of nanoseconds to microseconds. nih.govresearchgate.net The resulting trajectory provides a wealth of information on the molecule's dynamic behavior.

Key analyses performed on the MD trajectory would include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from the initial structure over time. A stabilized RMSD plot indicates that the molecule has reached a stable equilibrium in its simulated environment. frontiersin.org

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are more flexible or rigid by measuring the fluctuation of each atom around its average position. frontiersin.org For Ciliatamide B, this could reveal flexibility in the fatty acid chain versus rigidity in the cyclic amino acid core.

Radius of Gyration (Rg): This parameter measures the compactness of the molecule over the simulation time. nih.gov Significant changes in Rg can indicate large-scale conformational changes, such as folding or unfolding.

Conformational Clustering: By analyzing the trajectory, distinct, stable conformations (clusters) that Ciliatamide B adopts can be identified. mun.ca These representative structures are crucial for subsequent studies like molecular docking.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for Ciliatamide B

| Parameter | Value/Method | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous physiological environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Simulation Time | 100-500 ns | Duration to allow for sufficient conformational sampling. |

| Temperature | 300 K | Approximates physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

This table is illustrative and represents a typical setup for such a simulation.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Given that Ciliatamide B has demonstrated significant antileishmanial activity, a primary goal of computational research would be to identify its molecular target within the Leishmania parasite. frontiersin.org Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, simulating a "lock-and-key" mechanism. frontiersin.org

The process would involve:

Target Identification: Based on known antileishmanial drug targets, potential proteins in Leishmania could be selected for docking studies. Examples might include enzymes essential for parasite survival, such as trypanothione (B104310) reductase or protein kinases.

Docking Simulation: Using software like AutoDock or Glide, the most stable conformations of Ciliatamide B (derived from conformational analysis) would be "docked" into the active site of the selected target protein. nih.gov The program calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), with more negative scores indicating stronger predicted binding. nih.gov

Interaction Analysis: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between Ciliatamide B and the amino acid residues of the target protein. researchgate.net

Following docking, MD simulations of the Ciliatamide B-protein complex can be performed to assess the stability of the predicted binding mode over time. researchgate.net These simulations can confirm if the key interactions identified in docking are maintained, providing greater confidence in the predicted target. researchgate.net

Table 2: Hypothetical Molecular Docking Results for Ciliatamide B Against a Leishmania Target

| Parameter | Value | Interpretation |

| Docking Score | -9.5 kcal/mol | A strong predicted binding affinity. |

| Hydrogen Bonds | 3 (with Ser14, Gly102, Asp150) | Key stabilizing interactions with specific residues. |

| Hydrophobic Interactions | Leu25, Val40, Ile100 | Indicates binding in a non-polar pocket. |

| RMSD of Complex (MD) | 1.5 Å | The complex remains stable throughout the simulation. |

This table contains hypothetical data for illustrative purposes.

In Silico Prediction of Potential Biological Activities and Pharmacokinetic Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to avoid late-stage failures. nih.gov Numerous in silico tools, such as pkCSM and SwissADME, use a molecule's structure to predict these properties based on models trained on large datasets of known drugs. uq.edu.auscielo.br

For Ciliatamide B, these tools could predict:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability would be estimated to predict how well the compound might be absorbed after oral administration. ugm.ac.id

Distribution: Predictions would include blood-brain barrier (BBB) penetration and plasma protein binding, which affect where the compound travels in the body. ajol.info

Metabolism: The model would predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize Ciliatamide B or be inhibited by it. ajol.info

Excretion: Total clearance and renal OCT2 substrate probability would give insights into how the compound is eliminated from the body.

Toxicity: Predictions for properties like mutagenicity (AMES test), hepatotoxicity, and hERG inhibition (a marker for cardiotoxicity) would be generated. ugm.ac.id

These predictions help to identify potential liabilities of the natural product and can guide the design of analogs with improved pharmacokinetic profiles. nih.gov

Table 3: Illustrative In Silico ADMET Profile for Ciliatamide B

| Property | Predicted Value | Implication |

| Human Intestinal Absorption | 75% | Moderately absorbed. |

| Blood-Brain Barrier Permeability | No | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| AMES Toxicity | No | Low probability of being mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

This table is illustrative and contains hypothetical data based on common in silico prediction platforms.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., Density Functional Theory)

Quantum chemistry methods, particularly Density Functional Theory (DFT), provide a highly detailed view of a molecule's electronic structure. wikipedia.org DFT calculations can be used to understand the intrinsic properties of Ciliatamide B that govern its reactivity and interactions. rsc.org

Applications of DFT for Ciliatamide B would include:

Geometry Optimization: Calculating the lowest energy, most stable 3D structure of the molecule with high accuracy. aps.org

Electronic Properties: Determining the distribution of electron density and identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Electrostatic Potential (ESP) Mapping: Visualizing the electron-rich and electron-poor regions of the molecule. This map is crucial for understanding where Ciliatamide B is likely to form hydrogen bonds or other electrostatic interactions with a biological target.

Vibrational Analysis: Predicting the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm its structure. mdpi.com

These quantum mechanical insights are valuable for rationalizing observed biological activity and for informing the design of new analogs with altered electronic properties. rsc.org

Computational Modeling to Inform and Guide Experimental SAR and Synthetic Strategies

Structure-Activity Relationship (SAR) studies explore how changes to a molecule's structure affect its biological activity. oncodesign-services.com Computational modeling can significantly accelerate this process by predicting the activity of hypothetical analogs before they are synthesized. mit.edu

The total synthesis of Ciliatamide B and a library of over 50 unnatural analogs has already been achieved, providing a rich dataset for building a computational SAR model. frontiersin.org The process would involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: A QSAR model is a mathematical equation that relates the chemical properties (descriptors) of a set of molecules to their biological activity. nih.gov For the Ciliatamide B analogs, descriptors such as molecular weight, lipophilicity (logP), and electronic parameters from DFT would be calculated.

Model Building: Using the experimental antileishmanial activity data for the synthesized analogs, a statistical model (e.g., using machine learning or partial least squares) would be trained to predict activity based on the calculated descriptors.

Predictive Screening: This validated QSAR model could then be used to screen a virtual library of thousands of new, unsynthesized Ciliatamide B analogs. The model would predict which modifications (e.g., to the fatty acid chain or the amino acid residues) are most likely to increase potency or improve ADMET properties. mit.edu

This in silico screening prioritizes the most promising compounds for synthesis, saving significant time and resources in the laboratory and guiding the development of more effective and safer Ciliatamide B-based drug candidates. nih.gov

Future Directions and Academic Research Outlook for Ciliatamide B

Unresolved Questions in Ciliatamide B Biosynthesis and Mechanisms of Action

A significant frontier in Ciliatamide B research lies in elucidating its natural biosynthesis and pinpointing its precise molecular mechanisms of action. Understanding these fundamental aspects is crucial for optimizing its therapeutic potential and for the potential bioengineering of novel, more potent analogues.

Key unresolved questions in the biosynthesis of Ciliatamide B include the identification of the specific biosynthetic gene cluster responsible for its production in its marine host or associated microorganisms. The enzymatic machinery that catalyzes the formation of its unique lipopeptide structure, particularly the incorporation of the fatty acid side chain and the cyclization of the amino acid constituents, remains to be characterized. Investigating the enzymology of Ciliatamide B synthesis could reveal novel biocatalysts for amide bond formation.

Regarding its mechanism of action against Leishmania, the specific molecular targets within the parasite are yet to be identified. While its efficacy is established, the pathways through which it exerts its anti-parasitic effects are unknown. Future research will likely focus on target identification studies to pinpoint the proteins or cellular processes that Ciliatamide B interacts with to induce parasite death. This could involve affinity-based probes and chemoproteomic approaches to isolate and identify its binding partners within the Leishmania proteome. A deeper understanding of its mode of action is essential for predicting potential resistance mechanisms and for the rational design of next-generation anti-leishmanial agents.

Development of Advanced Methodologies for Studying Ciliatamide B

The comprehensive characterization of Ciliatamide B and its biological interactions necessitates the application and development of advanced analytical methodologies. High-resolution nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) will continue to be pivotal in confirming the structure of synthetic analogues and in studying its conformational dynamics in different environments.

Future methodological developments could focus on:

Advanced NMR Techniques: Employing techniques like high-resolution magic-angle spinning (MAS) NMR could provide insights into the structure and dynamics of Ciliatamide B when interacting with cellular membranes or protein targets.

Sophisticated Mass Spectrometry: The development of sensitive LC-MS/MS methods will be crucial for pharmacokinetic studies and for detecting and quantifying Ciliatamide B and its metabolites in complex biological samples.

In-cell NMR Spectroscopy: The application of in-cell NMR could allow for the direct observation of Ciliatamide B's interactions and conformational changes within living cells, providing a more physiologically relevant understanding of its behavior.

These advanced techniques will be instrumental in moving beyond static structural information to a dynamic understanding of how Ciliatamide B functions at a molecular level.

Interdisciplinary Research Collaborations for Comprehensive Characterization of Ciliatamide B

A holistic understanding of Ciliatamide B can only be achieved through synergistic collaborations between researchers from diverse scientific disciplines. The complexity of marine natural product research, from isolation and synthesis to biological evaluation and mechanistic studies, demands a multifaceted approach.

Future research on Ciliatamide B will benefit from collaborations between:

Natural Product Chemists and Synthetic Organic Chemists: To isolate new Ciliatamide analogues from natural sources and to develop efficient and scalable synthetic routes for Ciliatamide B and its derivatives.

Biochemists and Molecular Biologists: To investigate the biosynthetic pathways and to identify and characterize the molecular targets of Ciliatamide B.

Pharmacologists and Parasitologists: To conduct in-depth studies on its anti-leishmanial activity, including in vivo efficacy and the potential for combination therapies. nih.gov

Structural Biologists: To determine the three-dimensional structures of Ciliatamide B in complex with its biological targets, providing a basis for structure-based drug design.

Such interdisciplinary efforts are common in the field of marine natural product discovery and will be essential to unlock the full potential of Ciliatamide B as a therapeutic lead. researchgate.netnih.gov

Ciliatamide B as a Foundational Structure for Chemical Biology Tool Development and Probe Synthesis

The unique structure and biological activity of Ciliatamide B make it an excellent scaffold for the development of chemical biology tools and probes. These tools can be used to investigate fundamental biological processes, particularly those related to Leishmania infection and proliferation.

Future directions in this area include:

Synthesis of Affinity-Based Probes: By incorporating reporter tags such as biotin (B1667282) or fluorescent dyes into the Ciliatamide B structure, researchers can create affinity probes. These probes can be used in pull-down assays to isolate and identify the cellular binding partners of Ciliatamide B, thus elucidating its mechanism of action. nih.govrsc.org

Development of Activity-Based Probes: If the enzymatic target of Ciliatamide B is identified, activity-based probes can be designed to covalently label the active site of the target enzyme, allowing for its visualization and quantification in complex biological systems. nih.gov

Structure-Activity Relationship (SAR) Studies: The total synthesis of Ciliatamide B opens the door to the creation of a library of analogues with systematic modifications to its structure. nih.govnih.gov SAR studies on these analogues will provide valuable information on the key structural features required for its anti-leishmanial activity, guiding the design of more potent and selective compounds.

The development of such chemical probes will not only advance our understanding of Ciliatamide B but also provide new tools for the broader study of parasitic infections.

Expanding the Scope of Ciliatamide B Research into New Biological Paradigms

While the primary focus of Ciliatamide B research has been on its anti-leishmanial activity, its unique chemical structure suggests that it may possess other currently unknown biological activities. Future research should aim to expand the screening of Ciliatamide B and its analogues against a wider range of biological targets and disease models.

Potential new research avenues include:

Screening against other Parasitic Protozoa: Investigating the efficacy of Ciliatamide B against other kinetoplastid parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of African sleeping sickness), could reveal a broader anti-parasitic spectrum.

Anticancer and Antimicrobial Activity: Many marine natural products exhibit potent anticancer and antimicrobial properties. nih.gov Screening Ciliatamide B against various cancer cell lines and pathogenic bacteria and fungi could uncover new therapeutic applications.

Investigation of Host-Parasite Interactions: Ciliatamide B could be utilized as a molecular probe to study the intricate interactions between Leishmania and its host cells. Understanding how it affects processes such as amastigote proliferation within macrophages could provide new insights into the pathogenesis of leishmaniasis. nih.gov

By exploring these new biological paradigms, the scientific community can potentially uncover novel therapeutic uses for Ciliatamide B and further highlight the value of marine natural products in drug discovery.

Q & A

Q. What are the primary sources and biological significance of Ciliatamide B in natural product research?

Ciliatamide B was initially isolated from the deep-sea sponge Aaptos ciliata and reported to exhibit anti-leishmanial activity . Its significance lies in its potential as a lead compound for treating neglected tropical diseases, though challenges such as cardiotoxicity and intravenous administration limitations necessitate structural optimization . Researchers should prioritize literature reviews using specialized databases (e.g., SciFinder, Web of Science) to contextualize its discovery and biological relevance .

Q. How can researchers design experiments to replicate the synthesis of Ciliatamide B?

The total synthesis of Ciliatamide B involves a modular approach using commercially available precursors, including stereoselective formation of β-methoxytyrosine and coupling with fatty acid residues . Key steps include:

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to establish the revised (R,R)-configuration .

- Characterization : Compare synthetic products with natural isolates via / NMR and optical rotation data .

- Scalability : Optimize reaction conditions (e.g., solvent, temperature) to improve yields for downstream biological assays .

What criteria should guide the formulation of research questions on Ciliatamide B’s mechanism of action?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :

- Focus on variables like stereochemistry or substituent effects on bioactivity.

- Ensure hypotheses are testable via in vitro assays (e.g., parasite viability studies) and supported by prior SAR data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical data for Ciliatamide B?

Initial reports assigned Ciliatamide B as the (S,S)-enantiomer, but synthetic studies revealed discrepancies in optical rotation ([α] values) and NMR comparisons, leading to its revision as the (R,R)-enantiomer . Methodological steps include:

- Synthesis of all stereoisomers : Prepare (S,S), (S,R), (R,S), and (R,R) configurations using route diversification (e.g., Scheme 2 in ).

- Comparative analysis : Overlay NMR spectra and measure optical rotations under identical conditions (concentration, solvent, temperature) .

- Crystallography : If feasible, obtain X-ray structures to confirm absolute configuration .

Q. What strategies are effective for constructing a library of Ciliatamide B analogs to study structure-activity relationships (SAR)?

A library of >50 unnatural analogs was synthesized via parallel solution-phase synthesis . Key methodologies:

- Diversification points : Modify the fatty acid chain length, β-methoxytyrosine substituents, or stereochemistry .

- High-throughput screening : Use anti-leishmanial assays (e.g., IC determination) to prioritize hits.

- Data analysis : Apply multivariate statistics to correlate structural features (e.g., logP, steric bulk) with bioactivity .

Q. How should researchers address conflicting bioactivity data between natural and synthetic Ciliatamide B?

Discrepancies may arise from impurities, stereochemical misassignment, or assay variability. Mitigation strategies:

- Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) .

- Blind testing : Evaluate natural and synthetic samples in the same assay batch to control for experimental variability .

- Meta-analysis : Compare results across multiple studies, noting differences in parasite strains or assay conditions .

Methodological Considerations

Q. What ethical and practical guidelines apply to in vivo testing of Ciliatamide B analogs?

- Ethical compliance : Follow institutional animal care protocols (IACUC) and prioritize in vitro models (e.g., macrophage-amastigote systems) before progressing to rodent studies .

- Data transparency : Report negative results and assay limitations (e.g., cytotoxicity in host cells) to avoid publication bias .

Q. How can researchers leverage computational tools to predict Ciliatamide B’s pharmacokinetic properties?

- Molecular docking : Simulate interactions with leishmanial targets (e.g., cysteine proteases) using software like AutoDock .

- ADMET prediction : Use platforms like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier penetration .

Data Management and Reproducibility

Q. What documentation is critical for ensuring reproducibility in Ciliatamide B synthesis?

- Detailed protocols : Include reaction scales, purification methods (e.g., column chromatography gradients), and spectral acquisition parameters .

- Supporting information : Deposit raw NMR, HPLC, and crystallographic data in public repositories (e.g., Zenodo) .

Q. How should researchers handle irreproducible bioactivity results in collaborative studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products